Aluminum oxide, hydrate Aluminum oxide, hydrate
Brand Name: Vulcanchem
CAS No.: 1333-84-2
VCID: VC20944585
InChI: InChI=1S/2Al.H2O.3O/h;;1H2;;;/q2*+3;;3*-2
SMILES: O.[O-2].[O-2].[O-2].[Al+3].[Al+3]
Molecular Formula: Al2H2O4
Molecular Weight: 119.977 g/mol

Aluminum oxide, hydrate

CAS No.: 1333-84-2

Cat. No.: VC20944585

Molecular Formula: Al2H2O4

Molecular Weight: 119.977 g/mol

* For research use only. Not for human or veterinary use.

Aluminum oxide, hydrate - 1333-84-2

CAS No. 1333-84-2
Molecular Formula Al2H2O4
Molecular Weight 119.977 g/mol
IUPAC Name dialuminum;oxygen(2-);hydrate
Standard InChI InChI=1S/2Al.H2O.3O/h;;1H2;;;/q2*+3;;3*-2
Standard InChI Key WMWXXXSCZVGQAR-UHFFFAOYSA-N
SMILES O.[O-2].[O-2].[O-2].[Al+3].[Al+3]
Canonical SMILES O.[O-2].[O-2].[O-2].[Al+3].[Al+3]

Physical and Chemical Properties

Basic Physical Properties

Hydrated alumina appears as a fine granular white to pink powder with good flow properties . It is odorless and exhibits several important physical characteristics as detailed in Table 1.
Table 1: Physical Properties of Aluminum Oxide, Hydrate

PropertyValueReference
Molecular Weight43.9889 (AlHO)
Density3.97 g/cm³
Bulk Density950-1100 g/L
Melting Point2040°C
Boiling Point2980°C
Vapor Pressure17 mm Hg (20°C)
Refractive Index1.765
Flash Point2980°C
Water SolubilityInsoluble
pH in Water7.0±0.5
pH Range3.5 - 4.5
The material shows low solubility in water but is miscible with ethanol . When used in industrial applications, its insolubility in water and high thermal stability are particularly valuable properties.

Crystallographic Properties

Aluminum oxide hydrate exhibits a trigonal crystal structure with a space group of R3c . This crystallographic arrangement contributes to its stability and physical properties. The structure can be described as layers of aluminum hydroxide units stacked in specific orientations, creating a three-dimensional network.

Thermodynamic Properties

The thermodynamic properties of aluminum hydroxide are well-documented, with standard enthalpy of formation (ΔₕH°) in the gas phase being -43.000 kcal/mol . The standard entropy (S° gas, 1 bar) is 51.728 cal/mol·K . These values are important for understanding the compound's behavior in various thermal applications and reactions.
Heat capacity data follows the Shomate equation pattern, with parameters varying across temperature ranges as shown in Table 2.
Table 2: Heat Capacity Parameters for Aluminum Hydroxide (Shomate Equation)

Parameter298 to 1000 K1000 to 3000 K3000 to 6000 K
A0.71395610.2686714.42667
B25.594413.3278920.168581
C-21.40478-0.942048-0.023114
D6.9388630.0975260.001150
E0.089036-0.846788-3.994384
F-43.87643-48.34250-53.96750
G46.3518260.2012461.66826
H-43.00000-43.00000-43.00000
Note: These parameters are used in the Shomate equation where Cp = heat capacity (cal/mol·K), H° = standard enthalpy (kcal/mol), S° = standard entropy (cal/mol·K), and t = temperature (K)/1000.

Reaction Chemistry

Aluminum oxide hydrate exhibits interesting chemical behavior, particularly in its reactions with acids and bases. When it decomposes around 220°C, it releases considerable amounts of water, which can affect its properties in applications such as glazes .
The compound can undergo dehydroxylation (removal of OH groups) and dehydration reactions. Research indicates that OH bridge bonds throughout γ-AlO(OH) require similar energy to break compared with terminal OH groups on γ-Al₂O₃ surfaces . This reactivity affects the compound's behavior in various chemical processes.
In aqueous environments, aluminum hydroxide can participate in a range of reactions:

  • In acidic solutions, it can dissolve to form aluminum salts

  • In alkaline solutions, it can form aluminate species

  • Upon heating, it undergoes dehydration to form alumina (Al₂O₃)

Forms and Types of Aluminum Oxide Hydrates

Alpha Aluminum Trihydroxide (ATH)

Alpha aluminum trihydroxide (ATH) is the most common commercial form of aluminum oxide hydrate . This material has an LOI of approximately 34% and is widely used in various industrial applications. The "alpha" designation refers to its specific crystalline structure, which differs from other polymorphs.

Boehmite (γ-AlO(OH))

Boehmite, with the formula γ-AlO(OH), represents a different form of hydrated aluminum oxide with only one hydroxyl group per aluminum atom. Research comparing γ-Al₂O₃ and γ-AlO(OH) nanoparticles has shown distinct differences in their reactivity . Density functional theory calculations predict that OH bridge bonds throughout γ-AlO(OH) require similar energy to break compared with terminal OH groups abundant on the surface of γ-Al₂O₃ .

Other Forms

Several other forms of aluminum oxide hydrates exist, including:

  • Alumina monohydrate - showing significantly higher ionic conductivity than anhydrous amorphous alumina

  • Alumina trihydrate - demonstrating different diffusivity rates compared to monohydrate forms

  • Gibbsite (α-Al(OH)₃) - a naturally occurring mineral form
    Each form exhibits unique properties and behavior in different applications and environments.

Production and Synthesis Methods

Hydration of Aluminum Oxide

Hydration of aluminum oxide is a common method for producing aluminum oxide hydrate. Research indicates that water behavior on aluminum oxide surfaces is key to understanding the formation of hydrated layers . When water contacts α-alumina, it can either adsorb intact or dissociate into hydroxyl groups, depending on surface conditions .
Surprisingly, research has shown that on defect-free faces of alumina crystals, water molecules may remain intact rather than dissociating into hydroxyl components as previously expected . This finding has implications for the controlled production of aluminum hydroxide with specific properties.

Homogeneous Precipitation

Homogeneous precipitation represents another method for producing aluminum oxide hydrate. Studies have been conducted on the use of homogeneously precipitated aluminum hydroxide as a binder in preparing porous materials . This process typically involves:

  • Hydrolytic deposition through a dissociative SN1 mechanism

  • Joint hydrolysis of aluminum salts with compounds like urea

  • Temperature-controlled reactions that proceed through multiple stages
    The process parameters, including temperature, concentration of reagents, and pH, significantly influence the properties of the resulting aluminum hydroxide sol .

Industrial Production Methods

Industrial production of aluminum oxide hydrate typically involves precipitation methods from aluminum-containing solutions. The Bayer process, primarily used for alumina production, can be modified to produce aluminum hydroxide as an intermediate product. Careful control of process conditions allows manufacturers to produce material with specific properties tailored to various applications.

Applications and Uses

Industrial Applications

Aluminum oxide hydrate finds numerous industrial applications due to its unique properties:

  • As a source of Al₂O₃ in ceramic glazes, where it can enhance suspension properties and adhesive qualities compared to calcined alumina

  • As a flame retardant in polymers and textiles, where its release of water upon heating helps suppress combustion

  • In the production of specialized glasses and enamel formulations

  • As an absorbent and anticaking agent in various industrial processes
    The hydrated form is particularly valuable in applications requiring improved suspension properties or controlled release of water upon heating.

Pharmaceutical and Medical Uses

In the pharmaceutical sector, aluminum hydroxide serves important functions:

  • As an antacid in over-the-counter medications

  • In medical devices, where the FDA has evaluated its safety for use in devices contacting soft tissue, bone, and internal organs

  • As an adjuvant in vaccines, enhancing immune response
    The bioavailability of orally administered aluminum hydroxide is extremely low (approximately 0.1%), which contributes to its safety profile when used as an antacid .

Cosmetic Applications

In cosmetics, aluminum oxide hydrate functions as:

  • An abrasive in exfoliating products

  • An absorbent in powders and formulations

  • An anticaking agent in powder products

  • A bulking agent and opacifying agent
    The Cosmetic Ingredient Review (CIR) Expert Panel has concluded that alumina and aluminum hydroxide are safe in the present practices of use and concentration in cosmetic products .

Energetic Materials and Combustion

One of the most interesting applications involves using hydrated aluminum oxide to enhance aluminum combustion:

  • By chemically transforming the aluminum oxide passivation layer surrounding aluminum core particles

  • Through the synthesis of aluminum iodate hexahydrate (AIH), which serves as a highly reactive oxidizer in energetic material studies

  • By extending aluminum hydration surface treatments from nanoparticles to microparticles for energy-generating applications
    Research has shown tremendous potential for increasing the energy release rate from aluminum combustion through these approaches .

Catalysis Applications

Aluminum oxide hydrate is used as a catalyst carrier in the petrochemical industry . Its surface properties, controlled through precipitation methods, make it suitable for supporting catalytic materials. The uniformity and structure of the precipitated aluminum hydroxide significantly influence its performance in catalytic applications.

Research Advancements

Hydration Layer Studies

Recent research has achieved direct visualization of the hydration layer on alumina nanoparticles in aqueous suspensions using fluid cell in situ techniques . These studies have observed that:

  • A hydration layer forms over particle aggregates

  • Such hydrated aggregates constitute new particle assemblies

  • These structures affect the flow behavior of suspensions
    This direct evidence supports the hypothesis that unusually high viscosities observed for nanoparticle suspensions compared to micron-sized powders result from the formation of hydration layers .

Effect on Surface Reactivity

Research examining the effect of hydration on promoting oxidative reactions with aluminum oxide has revealed important insights:

  • Hydration can significantly alter the surface reactivity of aluminum oxide

  • OH bridge bonds and terminal OH groups exhibit different reactivity patterns

  • These differences affect how aluminum oxide particles interact with other reagents
    Density functional theory calculations combined with experimental verification have linked dehydroxylation and dehydration energies to specific reaction pathways, providing fundamental understanding of how hydration controls aluminum oxide surface reactions .

Molecular Dynamics Investigations

Ab initio molecular dynamics investigations have shed light on the behavior of aluminum oxide hydrates:

  • The oxide layer in anodic aluminum oxide (AAO) can be considered a hydrated oxide that varies along a gradient of water content between metal and electrolyte

  • Ionic conductivity of aluminum oxide hydrates varies significantly with hydration level

  • Alumina monohydrate shows significantly higher ionic conductivity than anhydrous amorphous alumina
    These findings indicate that dissociated hydrogen ions in the hydrate contribute significantly to electrical conductivity, with hydrogen ions bonded to oxygen facilitating ion migration in alumina .

Nanoscale Applications

Recent advancements in nanoscale applications include:

  • Extending aluminum hydration surface treatments from nanoparticles to microparticles

  • Developing size-dependent surface hydration procedures

  • Investigating the relationship between particle surface energy and hydration kinetics
    Research has shown that micrometer-sized aluminum particles (μAl) with lower surface energy can achieve surface hydration by controlling only temperature and time in suspension, while aluminum nanoparticles (nAl) with higher surface energy require additional pH control to achieve similar results .

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